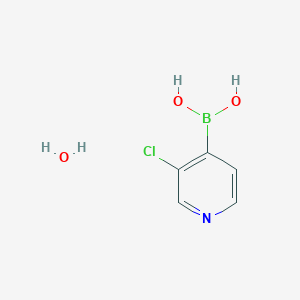

3-Chloro-4-pyridineboronic acid hydrate

Übersicht

Beschreibung

3-Chloro-4-pyridineboronic acid hydrate is a boronic acid derivative with the molecular formula C₅H₇BClNO₃ and a molecular weight of 175.38 g/mol . This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-pyridineboronic acid hydrate typically involves the reaction of 3-chloro-4-pyridine with a boronic acid derivative under controlled conditions. One common method includes the use of palladium-catalyzed borylation of 3-chloro-4-pyridine with bis(pinacolato)diboron in the presence of a base such as potassium acetate .

Industrial Production Methods

Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The compound is usually purified through recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-4-pyridineboronic acid hydrate undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura reactions.

Bases: Such as potassium acetate or sodium carbonate.

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Substituted Pyridines: Resulting from nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

3-Chloro-4-pyridineboronic acid hydrate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Chloro-4-pyridineboronic acid hydrate primarily involves its role as a boronic acid derivative in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the halide, resulting in the formation of a new carbon-carbon bond . This mechanism is crucial in the synthesis of biaryl compounds, which are important in various chemical and pharmaceutical applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Pyridineboronic Acid: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.

3-Bromo-4-pyridineboronic Acid: Similar in structure but with a bromine atom instead of chlorine, which can affect its reactivity and the types of reactions it undergoes.

4-Methylpyridineboronic Acid: Contains a methyl group instead of chlorine, leading to different chemical properties and applications.

Uniqueness

3-Chloro-4-pyridineboronic acid hydrate is unique due to the presence of the chlorine atom, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various substituted pyridine derivatives .

Biologische Aktivität

3-Chloro-4-pyridineboronic acid hydrate is a boronic acid derivative that has garnered interest due to its potential applications in medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis methods, and relevant research findings.

- Molecular Formula : CHBClNO

- Molecular Weight : Approximately 157.36 g/mol

- Appearance : Beige solid, slightly soluble in water

- Storage Conditions : Best stored at temperatures below -20°C to maintain stability

The compound features a pyridine ring and a boronic acid group, which are significant in drug design due to their ability to form reversible covalent bonds with various biological targets, including diols and carbohydrates.

Synthesis Methods

Several methods have been reported for synthesizing this compound, primarily involving metal-halogen exchange reactions and subsequent boronic acid formation. The following table summarizes some key derivatives related to this compound:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Chloro-4-pyridineboronic acid | CHBClNO | Base structure for various derivatives |

| 4-Borono-3-chloropyridine | CHBClN | Lacks hydration; used similarly in reactions |

| 2-Chloro-4-pyridineboronic acid | CHBClN | Different chlorine position affects reactivity |

| 3-Bromo-4-pyridineboronic acid | CHBBrN | Bromine substitution alters electronic properties |

| 3-Methyl-4-pyridineboronic acid | CHBNO | Methyl group impacts solubility and reactivity |

Biological Activity and Research Findings

The biological activity of this compound has not been extensively documented; however, its structural components suggest potential applications in drug development. Boronic acids are known to enhance the binding affinity of compounds toward specific targets, making them valuable in the design of proteasome inhibitors and other therapeutic agents .

Case Studies

- Antikinetoplastid Activity : In studies focusing on related compounds, such as those derived from pyridineboronic acids, some exhibited weak activity against Leishmania donovani, a parasite responsible for visceral leishmaniasis. This indicates that derivatives of 3-Chloro-4-pyridineboronic acid might also be explored for similar activities .

- Scaffold-Hopping Strategy : Research involving scaffold-hopping strategies has led to the identification of new compounds with enhanced biological activities, suggesting that modifications of the pyridineboronic framework could yield more potent derivatives .

- Versatile Building Blocks : As a versatile building block in organic synthesis, this compound is employed in creating complex molecules with potential biological activities, including g-secretase inhibitors and other pharmacologically active compounds .

Eigenschaften

IUPAC Name |

(3-chloropyridin-4-yl)boronic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BClNO2.H2O/c7-5-3-8-2-1-4(5)6(9)10;/h1-3,9-10H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRQBKPHRQRPPDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=NC=C1)Cl)(O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30592069 | |

| Record name | (3-Chloropyridin-4-yl)boronic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-22-2 | |

| Record name | Boronic acid, B-(3-chloro-4-pyridinyl)-, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Chloropyridin-4-yl)boronic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.